molecular formula C11H10N2O4 B1616746 Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 50876-74-9

Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No. B1616746
CAS RN: 50876-74-9
M. Wt: 234.21 g/mol
InChI Key: YSOFEUXECYEGGL-UHFFFAOYSA-N
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Description

Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a chemical compound with the linear formula C11H10N2O3 . It contains a total of 28 bonds, including 18 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 double bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aliphatic tertiary amide, 1 amidine derivative, and 1 hydroxyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a method for the preparation and purification of ethyl 2-hydroxy-4-oxo-4H-pyrido-pyrimidine-3-carboxylates has been proposed . In another study, condensation of aminopyrazine with triethyl methanetricarboxylate gave ethyl 2-hydroxy-4-oxo-4H-pyrazino[1,2-a]pyrimidine-3-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate includes 2 six-membered rings and 1 ten-membered ring . The compound also contains 1 aliphatic ester, 1 aliphatic tertiary amide, 1 amidine derivative, and 1 hydroxyl group .

Future Directions

The future directions for the study of Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate and similar compounds could involve further exploration of their potential biological activities. For instance, a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated for their in vitro anti-HIV-1 activity . These compounds could provide a very good basis for the development of new hits .

properties

IUPAC Name

ethyl 9-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(16)7-6-12-9-8(14)4-3-5-13(9)10(7)15/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOFEUXECYEGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC=CN2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346927
Record name Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50876-74-9
Record name Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethylbenzene Process: A mixture of 66.0 g of 2-amino-3-pyridinol, 220.0 g of diethyl ethoxymethylenemalonate, and 1.0 liter of diethylbenzene was heated so that the internal temperature reached 140° in 1 hour, was kept for 1 hour at 140°, then heated so that the temperature rose to 180° in 1 hour, and then kept 1 hour at 180°. During this entire heating period, 50 ml. of distillate was collected. The solution was allowed to cool spontaneously, was cooled at 0°, filtered, and the solid washed with diisopropyl ether to give 130.0 g of product, after drying at 56° in vacuo. The m.p. was 175°-177° and a mixture m.p. with the product isolated in (a) above was 175°-177°. The ir and pmr spectra of the two samples were superimposable. The yield was 93%.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
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Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
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Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
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Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
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Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

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